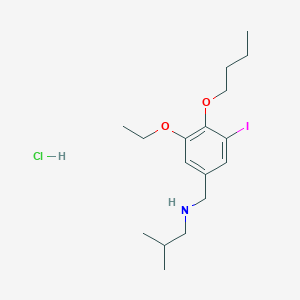![molecular formula C25H25N3O5 B4226971 4-tert-butyl-N-(3-{[(4-nitrophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B4226971.png)
4-tert-butyl-N-(3-{[(4-nitrophenoxy)acetyl]amino}phenyl)benzamide
Übersicht
Beschreibung
4-tert-butyl-N-(3-{[(4-nitrophenoxy)acetyl]amino}phenyl)benzamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It is a selective and potent agonist of PPARδ, which is involved in the regulation of energy metabolism and inflammation. GW501516 has gained significant attention in the scientific community due to its potential applications in various fields, including sports performance enhancement, obesity, and cardiovascular disease.
Wirkmechanismus
4-tert-butyl-N-(3-{[(4-nitrophenoxy)acetyl]amino}phenyl)benzamide exerts its effects by binding to and activating PPARδ, which is a nuclear receptor that regulates the expression of genes involved in energy metabolism, inflammation, and lipid metabolism. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle. It also leads to the downregulation of genes involved in inflammation and lipid synthesis in adipose tissue and liver.
Biochemical and Physiological Effects:
4-tert-butyl-N-(3-{[(4-nitrophenoxy)acetyl]amino}phenyl)benzamide has been shown to have several biochemical and physiological effects in animal models and human cell lines. These include increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle, as well as reduced inflammation and lipid synthesis in adipose tissue and liver. It has also been shown to increase energy expenditure and reduce fat mass in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-tert-butyl-N-(3-{[(4-nitrophenoxy)acetyl]amino}phenyl)benzamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for PPARδ, which allows for precise manipulation of PPARδ signaling. Another advantage is its ability to cross the blood-brain barrier, which allows for the investigation of its effects on the central nervous system. One limitation is its potential toxicity, as it has been shown to cause cancer in animal models at high doses. Another limitation is its relatively short half-life, which requires frequent dosing in animal models and human cell lines.
Zukünftige Richtungen
There are several future directions for research on 4-tert-butyl-N-(3-{[(4-nitrophenoxy)acetyl]amino}phenyl)benzamide. One direction is the investigation of its effects on the central nervous system and its potential applications in neurodegenerative diseases. Another direction is the investigation of its effects on skeletal muscle and its potential applications in muscle wasting diseases. Additionally, there is a need for further research on the safety and toxicity of 4-tert-butyl-N-(3-{[(4-nitrophenoxy)acetyl]amino}phenyl)benzamide, as well as its potential applications in human diseases.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-(3-{[(4-nitrophenoxy)acetyl]amino}phenyl)benzamide has been extensively studied for its potential applications in various fields of research. In sports, it is believed to enhance endurance performance by increasing the oxidation of fatty acids and improving glucose uptake in skeletal muscle. In obesity research, it has been shown to increase energy expenditure and reduce fat mass in animal models. In cardiovascular disease research, it has been shown to have anti-inflammatory and anti-atherogenic effects.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[3-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5/c1-25(2,3)18-9-7-17(8-10-18)24(30)27-20-6-4-5-19(15-20)26-23(29)16-33-22-13-11-21(12-14-22)28(31)32/h4-15H,16H2,1-3H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAILUFZCXYGLMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1-piperazinecarboxylate](/img/structure/B4226895.png)
![N~1~-cyclohexyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamide](/img/structure/B4226897.png)
![methyl 6-{[(2-chlorobenzyl)amino]methyl}-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4226908.png)
![N-(4-bromo-2-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4226912.png)
![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4226920.png)
![6-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4226925.png)
![1-[(4-bromophenyl)sulfonyl]-N-(2-ethoxyphenyl)-3-piperidinecarboxamide](/img/structure/B4226935.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-ethyl-N~2~-phenylglycinamide](/img/structure/B4226948.png)
![ethyl 1-{[5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4226957.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4226963.png)
![3,3-dimethyl-2-methylene-N-(3-nitrophenyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4226969.png)
![3-{4-[4-(4-fluorobenzoyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4226977.png)
![2-{[4-(3-chloro-4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B4226981.png)